Specific Scientific Field: Medicinal Chemistry.
Summary of the Application: 3-Fluoro-4-nitrotoluene has been used in the preparation of an IκB kinase (IKK) inhibitor.
Summary of the Results or Outcomes: The IKK inhibitor synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in the treatment of diseases related to the NF-κB signaling pathway, such as certain types of cancer and inflammatory diseases. .
Specific Scientific Field: Agrochemical Industry.
Summary of the Application: 3-Fluoro-4-nitrotoluene is used as an intermediate for the synthesis of herbicides, fungicides, and insecticides.
Summary of the Results or Outcomes: The agrochemicals synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in the treatment of various pests and diseases in agriculture. .
Specific Scientific Field: Chemical Industry
Summary of the Application: 3-Fluoro-4-nitrotoluene is used as a building block in the chemical industry It is used in the synthesis of various chemical compounds due to its unique chemical structure
Summary of the Results or Outcomes: The chemical compounds synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in various applications in the chemical industry
Specific Scientific Field: Pharmaceutical Industry.
Summary of the Application: 3-Fluoro-4-nitrotoluene is used as an intermediate for the synthesis of various drugs such as antitumor agents, antibacterial agents, and anti-inflammatory agents.
Summary of the Results or Outcomes: The drugs synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in the treatment of various diseases such as cancer and inflammatory diseases. .
Specific Scientific Field: Dye and Pigment Industry.
Summary of the Application: In the chemical industry, 3-Fluoro-4-nitrotoluene is used as an intermediate for the synthesis of various chemical compounds such as dyes, pigments, and flavors.
Summary of the Results or Outcomes: The dyes and pigments synthesized using 3-Fluoro-4-nitrotoluene could potentially be used in various applications in the dye and pigment industry. .
3-Fluoro-4-nitrotoluene is an aromatic compound with the molecular formula and a molecular weight of approximately 155.13 g/mol. It is characterized by a fluoro group and a nitro group attached to a toluene ring, specifically at the 3 and 4 positions, respectively. This compound appears as pale yellow crystals or powder and has a melting point ranging from 50.0 to 56.0 °C . The IUPAC name for this compound is 2-fluoro-4-methyl-1-nitrobenzene, and it is commonly used in various chemical synthesis processes due to its unique reactivity profile .
As 3-F-4-NT is not widely studied, there is no established mechanism of action for it in biological systems.
Due to the presence of the nitro group, 3-F-4-NT is likely to exhibit similar hazards as other nitroaromatic compounds:
3-Fluoro-4-nitrotoluene exhibits notable biological activities:
The synthesis of 3-fluoro-4-nitrotoluene can be achieved through various methods:
3-Fluoro-4-nitrotoluene finds applications in various fields:
Interaction studies involving 3-fluoro-4-nitrotoluene have focused on its effects on biological systems:
Several compounds are structurally similar to 3-fluoro-4-nitrotoluene, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Fluoro-4-nitrotoluene | C7H6FNO2 | Different positional isomer; similar reactivity. |
3-Chloro-4-nitrotoluene | C7H6ClNO2 | Chlorine substituent instead of fluorine; different electronic properties. |
4-Fluoro-3-nitrotoluene | C7H6FNO2 | Another positional isomer with distinct reactivity patterns. |
3-Fluoro-5-nitrotoluene | C7H6FNO2 | Contains a nitro group at the 5 position; affects regioselectivity in reactions. |
The uniqueness of 3-fluoro-4-nitrotoluene lies in its specific combination of functional groups and their positions on the aromatic ring, which influence its chemical behavior and biological activity compared to these similar compounds.
Irritant